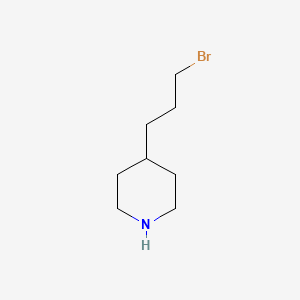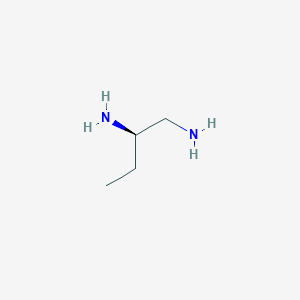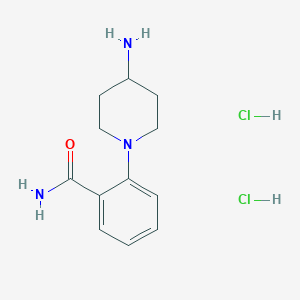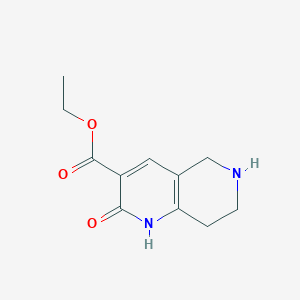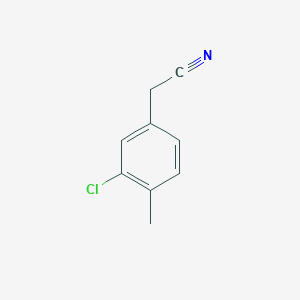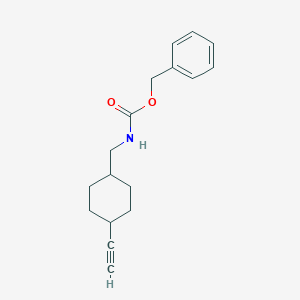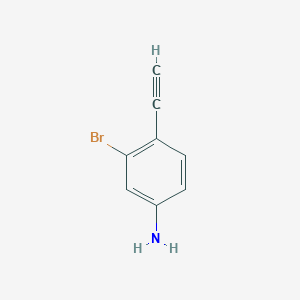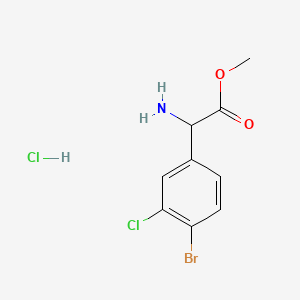
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H10BrCl2NO2 It is a derivative of phenylacetate, characterized by the presence of amino, bromo, and chloro substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde and glycine methyl ester hydrochloride.
Condensation Reaction: The aldehyde group of 4-bromo-3-chlorobenzaldehyde reacts with the amino group of glycine methyl ester hydrochloride under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromo or chloro groups.
Oxidation: Products with oxidized amino groups, such as nitro derivatives.
Hydrolysis: The corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride
Uniqueness
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
2839138-32-6 |
|---|---|
Formule moléculaire |
C9H10BrCl2NO2 |
Poids moléculaire |
314.99 g/mol |
Nom IUPAC |
methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H |
Clé InChI |
UCGPHQMRAQFBBX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



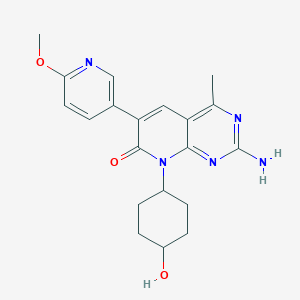
![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
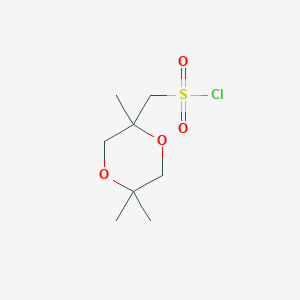
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
